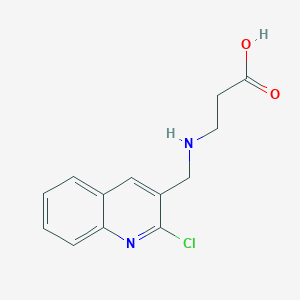
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 6-position of the indole ring and a butenone side chain, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Butenone Side Chain: The brominated indole is then subjected to a reaction with an appropriate aldehyde or ketone under basic conditions to form the butenone side chain. This step often involves the use of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the butenone side chain to an alcohol.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butenone side chain play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Bromoindole: Lacks the butenone side chain, making it less versatile in chemical reactions.
4-(6-Bromo-1H-indol-3-yl)butan-2-one: Similar structure but with a saturated side chain, which affects its reactivity and biological activity.
(E)-4-(5-Bromo-1H-indol-3-yl)but-3-en-2-one: Bromine atom at a different position, leading to different chemical and biological properties.
Uniqueness
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one is unique due to the specific positioning of the bromine atom and the presence of the butenone side chain. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H10BrNO/c1-8(15)2-3-9-7-14-12-6-10(13)4-5-11(9)12/h2-7,14H,1H3/b3-2+ |
InChIキー |
KXKUHWWKYWQTBG-NSCUHMNNSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CNC2=C1C=CC(=C2)Br |
正規SMILES |
CC(=O)C=CC1=CNC2=C1C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)



![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)


